

Application Notes and Protocols for Pantothenic Acid Analysis in Food Matrices

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Compound of Interest

Compound Name:

Pantothenic acid-13C3,15N
hemicalcium

Cat. No.:

B13851687

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Introduction

Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA) and acyl carrier protein, which are vital for fatty acid metabolism. As an essential nutrient, the accurate quantification of pantothenic acid in food is crucial for nutritional labeling, quality control, and dietary research. This document provides detailed application notes and standardized protocols for the sample preparation of various food matrices prior to pantothenic acid analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).

The primary challenge in analyzing pantothenic acid in food lies in its existence in both free form and bound forms (as part of CoA or acyl carrier protein). Therefore, sample preparation methods must be tailored to the specific food matrix to ensure the complete release of all forms of the vitamin for accurate quantification.

General Considerations for Sample Preparation

The choice of sample preparation method is highly dependent on the food matrix and the form of pantothenic acid present. For foods where pantothenic acid is predominantly in its free form, such as in fortified milk powders and some nutritional supplements, a direct extraction is often sufficient. However, for most natural food products like cereals, meat, and legumes, where pantothenic acid is in a bound form, an enzymatic hydrolysis step is necessary to liberate the free vitamin.



Quantitative Data Summary

The following tables summarize the performance of various sample preparation methods for pantothenic acid analysis in different food matrices.

Table 1: Recovery of Pantothenic Acid Using Different Sample Preparation Methods

Food Matrix	Sample Preparation Method	Analytical Method	Average Recovery (%)	Reference
Infant Formula	Direct Extraction & Protein Precipitation	UPLC-MS/MS	95 - 106	[1][2]
Infant Formula	Direct Extraction & Protein Precipitation	LC-MS/MS	89.5 - 93.5	
Milk Powder	Direct Extraction & Protein Precipitation	HPLC / LC- MS/MS	>88	[3]
Nutritional Food Products	Direct Extraction & Protein Precipitation	HPLC / LC- MS/MS	>88	[3]
Various Foodstuffs	Enzymatic Hydrolysis	LC-MS/MS	91.0 - 105	
Various Foods	Enzymatic Hydrolysis & SPE	LC with Fluorescence Detection	96 - 101	[4]

Table 2: Precision of Pantothenic Acid Analysis



Food Matrix	Sample Preparation Method	Analytical Method	Relative Standard Deviation (RSD) (%)	Reference
Infant Formula	Direct Extraction & Protein Precipitation	UPLC-MS/MS	2.5 - 6.0 (intermediate reproducibility)	[1][2]
Cereals	Direct Extraction & Protein Precipitation	UPLC-MS/MS	2.5 - 6.0 (intermediate reproducibility)	[1][2]
Various Foodstuffs	Enzymatic Hydrolysis	LC-MS/MS	0.46 - 3.0	

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

Method	LOD	LOQ	Reference
LC-MS/MS	3.0 μg/kg	-	
Optical Biosensor Immunoassay	4.4 ng/mL	-	[5]
LC with Fluorescence Detection	0.65 μg/g	-	[4]

Experimental Protocols

Protocol 1: Direct Extraction for Foods with Free Pantothenic Acid (e.g., Milk Powder, Infant Formula)

This method is suitable for food matrices where pantothenic acid is primarily in its free, unbound form.

1. Sample Homogenization:



- Weigh approximately 5 g of the solid sample (e.g., milk powder) or 10 g of a liquid sample into a 100 mL volumetric flask.
- Add approximately 70 mL of deionized water and mix thoroughly to dissolve the sample. For starchy samples, 0.2 g of amylase can be added, followed by incubation in a water bath at 55±5°C for 10 minutes.
- Allow the solution to cool to room temperature and dilute to the mark with deionized water.
- 2. Protein Precipitation:
- Transfer a 20 mL aliquot of the sample solution to a 50 mL centrifuge tube.
- Add 0.4 mL of 300 g/L zinc acetate solution and 0.4 mL of 150 g/L potassium ferrocyanide solution.
- Vortex the mixture and let it stand for 30 minutes to allow for complete precipitation.
- 3. Centrifugation and Filtration:
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for analysis.

Protocol 2: Enzymatic Hydrolysis for Foods with Bound Pantothenic Acid (e.g., Cereals, Meat, Eggs, Vegetables)

This protocol is essential for food matrices containing bound forms of pantothenic acid.

- 1. Initial Hydrolysis:
- Weigh 1-5 g of a solid sample (e.g., cereals, meat, eggs, beans) or 5-10 g of a fresh sample (e.g., fruits, vegetables) into a flask.
- Add 10 mL of Tris-HCl buffer (pH 8.1±0.1) and 40 mL of water.
- Autoclave at 121°C for 15 minutes.



- Cool the mixture to room temperature.
- 2. Enzymatic Digestion:
- To a 10 mL aliquot of the cooled hydrolysate, add 5 mL of Tris-HCl buffer.
- Place the mixture in an ice bath and add 0.1 mL of 0.08 mol/L sodium carbonate solution, 0.4 mL of 0.02 g/mL alkaline phosphatase solution, and 0.2 mL of 0.5 g/L pigeon liver extract.
- Add one drop of toluene as a preservative, mix well, and incubate at 37°C for at least 8
 hours to liberate pantothenic acid from its bound forms.
- 3. Protein Precipitation and Clean-up:
- After incubation, proceed with the protein precipitation step as described in Protocol 1 (Step 2).
- Follow with centrifugation and filtration as described in Protocol 1 (Step 3).

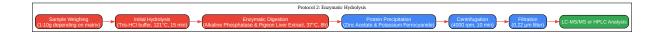
Experimental Workflow Diagrams



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Caption: Workflow for Direct Extraction of Free Pantothenic Acid.





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